

# Quantitative Activity Comparison in ABCG2-Expressing Cells

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## Compound Focus: Tozasertib

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Aurora Kinase Inhibitor	Target Profile	Effect of ABCG2 Expression	Fold-Increase in IC <sub>50</sub>	Reversal by ABCG2 Inhibitor (WK-X-34)
<b>Tozasertib</b> (VX680, MK-0457)	Pan-Aurora Kinase (A, B, C)	Dramatically reduced activity [1] [2] [3]	48.8-fold [1] [2] [3]	Yes, IC <sub>50</sub> reduced to level of non-expressing cells [1] [2] [3]
<b>Alisertib</b> (MLN8237)	Primarily Aurora Kinase A & B	No effect on activity [1] [2] [3]	Not applicable	Not applicable [1] [2]

This data indicates that **Tozasertib** is a substrate of the ABCG2 transporter, while Alisertib is not. This key difference should be considered in the design of experiments and clinical trials [1] [2].

## Detailed Experimental Protocols

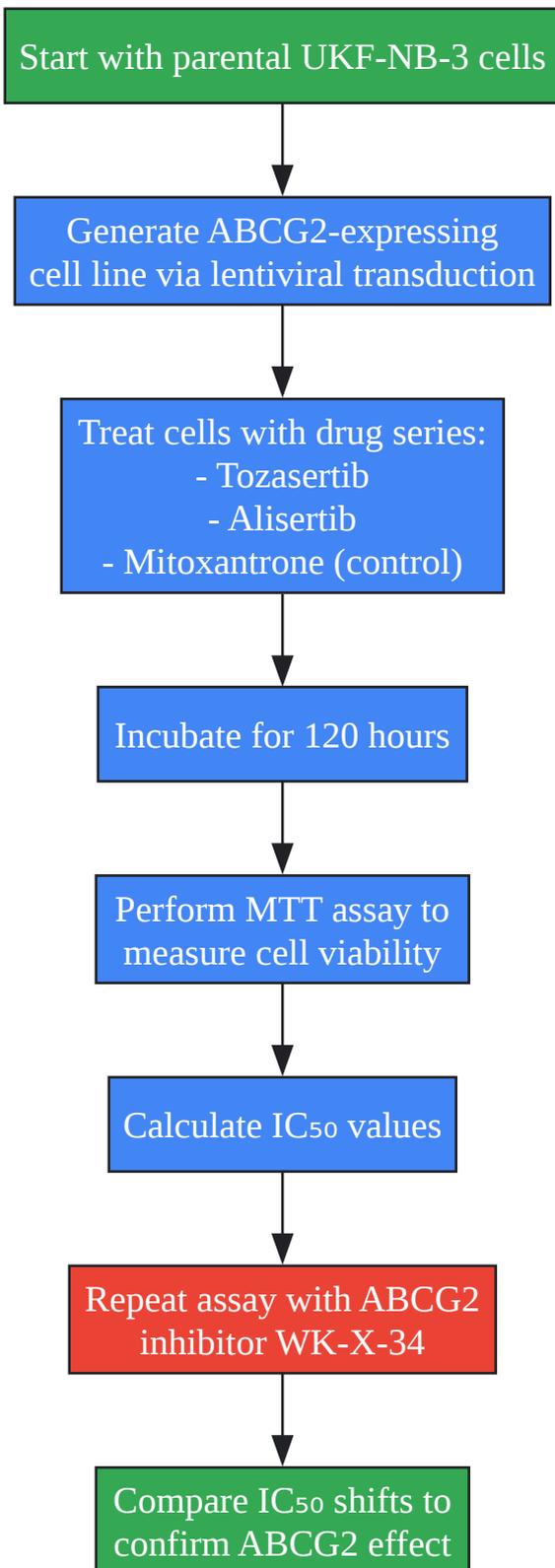
Here are the methodologies used in the key studies that established the interaction between these inhibitors and ABCG2.

## Cell Viability Assay (MTT Assay)

This protocol was used to determine the IC<sub>50</sub> values for **Tozasertib** and Alisertib [1] [2] [4].

- **Cell Lines:** The MYCN-amplified, ABCB1-negative neuroblastoma cell line UKF-NB-3 was used. An isogenic subline with high ABCG2 expression (UKF-NB-3ABCG2) was generated via lentiviral transduction, with vector-transduced cells serving as controls [1] [2].
- **Drug Incubation:** Cells were incubated with a range of concentrations of **Tozasertib**, Alisertib, or the control ABCG2 substrate mitoxantrone for **120 hours** [1] [2].
- **Viability Measurement:** Cell viability was assessed using the **3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) dye reduction assay**. The IC<sub>50</sub> (the drug concentration that reduces cell viability by 50%) was calculated for each condition [1] [2].
- **ABCG2 Inhibition:** To confirm the role of ABCG2, the assay was repeated in the presence of the specific ABCG2 inhibitor **WK-X-34** [1] [2].

The workflow for this key experiment is summarized below.



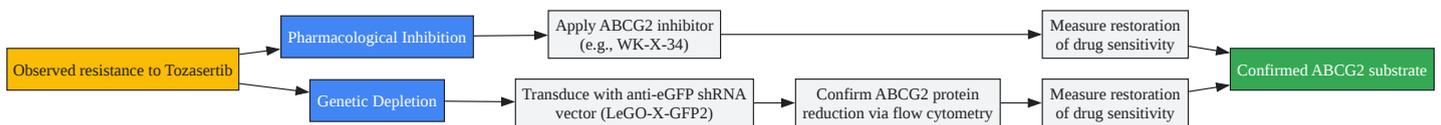
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## Genetic Depletion of ABCG2

This protocol provides orthogonal validation that the observed resistance is specifically due to ABCG2 [1] [2].

- **shRNA Knockdown:** UKF-NB-3ABCG2 cells were transduced with a second lentiviral vector (LeGO-X-GFP2) expressing a short hairpin RNA (shRNA) against enhanced green fluorescent protein (eGFP).
- **Bicistronic Design:** The original ABCG2 vector (LeGO-iG2-ABCG2) was bicistronic, linking ABCG2 expression to eGFP via an IRES. Therefore, the anti-eGFP shRNA simultaneously knocks down both eGFP and ABCG2 expression [1] [2].
- **Validation:** Successful depletion of ABCG2 was confirmed using fluorescence microscopy (for eGFP reduction) and flow cytometry (for ABCG2 protein levels) [1] [2].
- **Re-sensitization Test:** The sensitivity of these ABCG2-depleted cells to **Tozasertib** was re-evaluated using the MTT assay described above [1] [2].

The following diagram illustrates the strategy for validating ABCG2's role through both pharmacological and genetic approaches.



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## Frequently Asked Questions (FAQs)

**Q1: Why is ABCG2 expression relevant for my experiments with aurora kinase inhibitors?** ABCG2 is a multidrug transporter expressed at pharmacological barriers (like the intestine, blood-brain barrier, and liver) and in some cancer cells. It can actively pump substrates out of cells, leading to **reduced intracellular drug accumulation**, which can cause **pre-clinical drug resistance** and alter a drug's **pharmacokinetics and distribution** in the body [1] [5]. Knowing if your inhibitor is an ABCG2 substrate is critical for interpreting results.

**Q2: For which other aurora kinase inhibitors has ABCG2-mediated resistance been reported?** While the primary focus here is on **Tozasertib** and Alisertib, resistance to **GSK1070916**, another aurora kinase inhibitor, has also been linked to ABCG2 overexpression. Similar to **Tozasertib**, its cytotoxicity was restored by co-administration of an ABCG2 inhibitor [6].

**Q3: My results are inconsistent when using Tozasertib. What should I check?**

- **Cell Line Characterization:** Verify the ABCG2 expression status of your cell lines using Western blot or flow cytometry. Unexpected resistance could indicate endogenous or acquired ABCG2 expression.
- **Control Experiments:** Always include an ABCG2-positive cell line (e.g., UKF-NB-3ABCG2) and an ABCG2-negative parental line in your assays. Using a specific ABCG2 inhibitor like Ko143 or WK-X-34 as a control can confirm the transporter's involvement [1] [7] [6].

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